molecular formula C20H20BrN3O2 B2902879 4-(2-bromophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 537680-19-6

4-(2-bromophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2902879
CAS No.: 537680-19-6
M. Wt: 414.303
InChI Key: GVZOKJMRJXSYMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Bromophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidinone (DHPM) derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound belongs to a class of heterocycles synthesized via acid-catalyzed cyclocondensation reactions, such as the Biginelli reaction, which involves aldehydes, β-keto esters, and urea derivatives . Its molecular structure features a tetrahydropyrimidine core in a boat conformation, substituted with a 2-bromophenyl group at the 4-position and an N-(2,5-dimethylphenyl)carboxamide moiety at the 5-position . The presence of the bromine atom on the phenyl ring enhances the compound's potential as an intermediate for further functionalization via metal-catalyzed cross-coupling reactions, enabling the creation of diverse chemical libraries for screening. While the specific biological data for this exact analog is proprietary, closely related structural analogs within the dihydropyrimidinone class have demonstrated promising pharmacological profiles, including notable analgesic activity in preclinical models . For instance, compounds with specific aryl substitutions on the pyrimidine core have shown activity surpassing that of standard analgesics like metamizole sodium, with reported low toxicity profiles (LD50 > 5000 mg/kg) . The mechanism of action for this chemical class often involves interaction with specific enzymatic targets or receptor signaling pathways, potentially modulating pain perception and inflammatory processes . This compound is provided exclusively for non-human research applications. It is not intended for diagnostic, therapeutic, or veterinary use. Researchers are advised to consult safety data sheets prior to use and handle the material appropriately in a controlled laboratory environment.

Properties

IUPAC Name

4-(2-bromophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O2/c1-11-8-9-12(2)16(10-11)23-19(25)17-13(3)22-20(26)24-18(17)14-6-4-5-7-15(14)21/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZOKJMRJXSYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=O)NC2C3=CC=CC=C3Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Tetrahydropyrimidine Core

The tetrahydropyrimidine ring is constructed via cyclization of a β-ketoamide intermediate. For example, ethyl 3-oxobutanoate may react with 2-bromobenzaldehyde and urea under acidic conditions to yield 6-methyl-2-oxo-4-(2-bromophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Subsequent hydrolysis of the ester to the carboxylic acid is critical for downstream amidation.

Key Reaction Conditions :

  • Catalyst: NaF (0.1 mmol per 2 mmol substrate)
  • Temperature: 100°C (solvent-free)
  • Time: 2 hours
  • Yield: 85%

Carboxamide Functionalization

The carboxylic acid intermediate is converted to the carboxamide via activation to an acid chloride. In a protocol adapted from CN102161660A, oxalyl chloride (2 equiv.) reacts with the carboxylic acid in dry THF, followed by coupling with 2,5-dimethylaniline in the presence of DMAP (catalytic) and sodium hydride:

$$
\text{RCOOH} + \text{Cl}2\text{C}2\text{O}_2 \rightarrow \text{RCOCl} \xrightarrow{\text{2,5-dimethylaniline}} \text{RCONHAr}
$$

Optimized Parameters :

  • Solvent: Tetrahydrofuran (THF)
  • Base: NaH (1.1 equiv.)
  • Temperature: Reflux (20 hours)
  • Yield: 80–92%

One-Pot Multicomponent Reactions

A streamlined approach combines 2-bromobenzaldehyde, N-(2,5-dimethylphenyl)-3-oxobutanamide, and urea in a single pot. NaF-catalyzed solvent-free conditions (Table 1) enhance atom economy and reduce purification steps.

Table 1: Optimization of One-Pot Synthesis

Entry Catalyst (mmol) Temp (°C) Time (h) Yield (%)
1 NaF (0.1) 100 2 85
2 HCl (0.1) Reflux 4 70
3 None 100 6 30

Data adapted from solvent-free protocols demonstrates NaF’s superiority over traditional Brønsted acids.

Catalytic Systems and Optimization

Role of NaF in Cyclization

NaF acts as a mild Lewis acid, polarizing carbonyl groups to facilitate nucleophilic attack by urea. This contrasts with harsher agents like phosphorus oxychloride, which require stringent temperature control (95–105°C) and generate corrosive byproducts.

Chlorination and Coupling Catalysts

Phosgene or oxalyl chloride are preferred for acid chloride formation due to high electrophilicity. DMAP (4-dimethylaminopyridine) accelerates acylation by stabilizing the tetrahedral intermediate.

Purification and Characterization

Isolation Techniques

  • Extraction : Toluene/water partitioning removes unreacted aldehydes or urea.
  • Recrystallization : Ethanol or methanol/water mixtures (80% w/w) yield high-purity solids.
  • Drying : Vacuum desiccation at 40°C ensures residual solvent removal.

Spectroscopic Data

While specific data for the target compound is unavailable, analogous tetrahydropyrimidines exhibit:

  • IR : 1680–1700 cm⁻¹ (C=O stretch), 3200–3300 cm⁻¹ (N-H).
  • ¹H NMR : δ 1.2–1.4 (CH₃), δ 5.1–5.3 (C4-H), δ 7.2–8.0 (aryl).

Comparative Analysis of Methods

Table 2: Method Efficacy Comparison

Parameter Stepwise Approach One-Pot Method
Total Steps 4–5 1
Overall Yield (%) 65–75 85
Purification Ease Moderate High
Scalability Limited High

The one-pot method excels in efficiency but requires precise stoichiometry. Stepwise synthesis allows intermediate characterization, critical for quality control.

Applications and Derivatives

Functionalization at C4 (bromophenyl) and C5 (carboxamide) enables diversification:

  • Anticancer Agents : Analogues with electron-withdrawing substituents show kinase inhibition.
  • Materials Science : Bromine permits Suzuki-Miyaura cross-coupling for polymer integration.

Chemical Reactions Analysis

Types of Reactions

4-(2-bromophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(2-bromophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-bromophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The bromophenyl and dimethylphenyl groups may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The tetrahydropyrimidine ring can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

2-Oxo vs. 2-Thioxo Derivatives

Replacing the 2-oxo group with a 2-thioxo moiety significantly alters electronic properties and hydrogen-bonding capacity. For example:

  • 4-(2-Bromophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (9a) ():
    • Key Difference : 2-thioxo group instead of 2-oxo.
    • Impact : The thione group increases lipophilicity and may enhance metal-binding affinity. This compound exhibits a melting point of 248–250°C , slightly lower than the target compound’s physical stability range .
  • 4-(4-Bromophenyl)-6-methyl-N-(2-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide ():
    • Key Difference : 4-bromophenyl (vs. 2-bromo) and 2-methylphenyl substitution.
    • Impact : The para-bromo substitution may reduce steric hindrance, while the thioxo group could modulate solubility .
Carboxamide vs. Ester Derivatives
  • Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): Key Difference: Carboxylate ester at position 5 instead of carboxamide. Inhibition values (15.7 and 61 in unspecified assays) suggest moderate activity .

Variations in Aromatic Substituents

Bromophenyl Positional Isomerism
  • 4-(4-Bromophenyl)-1-(2-chlorobenzyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (7c) ():
    • Key Difference : 4-bromophenyl (vs. 2-bromo) and N1-2-chlorobenzyl substitution.
    • Impact : The para-bromo group may enhance π-π stacking interactions, while the chlorobenzyl group introduces steric bulk. This compound has a lower yield (14.6%) and melting point (186.4–188.5°C), indicating synthetic and stability challenges .
N-Aryl Substituent Modifications
  • 4-(2-Bromophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (9c) ():
    • Key Difference : 4-fluorophenyl (vs. 2,5-dimethylphenyl) substitution.
    • Impact : Fluorine’s electronegativity may enhance binding to polar residues, but the absence of methyl groups reduces hydrophobicity. This compound has a higher melting point (281–283°C), suggesting improved crystallinity .

Functional Group Additions

  • 4-(2-Bromo-4,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide ():
    • Key Difference : Additional methoxy groups on the bromophenyl ring and 2-methoxyphenyl substitution.
    • Impact : Methoxy groups enhance solubility via polarity but may reduce membrane permeability. The higher molecular weight (476.3 g/mol) could affect pharmacokinetics .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Bromo and fluoro substituents improve binding to hydrophobic pockets (e.g., kinase ATP-binding sites), as seen in antitubercular dihydropyrimidines () .
  • Hydrogen-Bonding Capacity : The 2-oxo group in the target compound likely forms critical hydrogen bonds, unlike thioxo or ester derivatives, which may explain superior target engagement.
  • Steric Effects : 2,5-Dimethylphenyl substitution provides optimal steric bulk for selectivity, avoiding off-target interactions observed in bulkier analogs (e.g., 7c, ).

Data Tables

Table 1: Comparative Structural and Physicochemical Data

Compound Name / ID Substituents (Position) Core Modification Molecular Weight Melting Point (°C) Yield (%) Reference
Target Compound 2-Bromophenyl (4), 2,5-dimethylphenyl (N) 2-oxo 414.3 N/A N/A
9a () 2-Bromophenyl (4), Phenyl (N) 2-thioxo 412.3 248–250 73
7c () 4-Bromophenyl (4), 2-Chlorobenzyl (N1) 2-oxo 445.8 186.4–188.5 14.6
Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Bromophenyl (4) Ester (C5) 352.2 N/A N/A

Q & A

Q. What synthetic routes are recommended for preparing this compound, and how can reaction yields be optimized?

The compound is synthesized via multi-step condensation and cyclization reactions. A typical approach involves:

  • Step 1 : Condensation of substituted benzaldehyde derivatives (e.g., 2-bromobenzaldehyde) with β-keto esters (e.g., ethyl acetoacetate) under basic conditions to form chalcone intermediates.
  • Step 2 : Cyclization with urea or thiourea in acidic media (e.g., HCl/AcOH) to yield the tetrahydropyrimidine core.
  • Step 3 : Amidation using coupling reagents like HATU or EDCI with DIEA as a base to introduce the 2,5-dimethylphenyl carboxamide group . Optimization : Reaction yields (e.g., 23–90% in similar syntheses) can be improved by controlling temperature (60–80°C), solvent choice (DMF or DMSO for solubility), and stoichiometric ratios of reagents .

Q. How can structural confirmation be reliably performed for this compound?

Use a combination of:

  • ¹H/¹³C NMR : To verify substituent positions and hydrogen bonding patterns (e.g., downfield shifts for NH protons at δ ~9–10 ppm in DMSO-d₆).
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.
  • Elemental analysis : Validate purity (>95%) and stoichiometry .

Q. What in vitro assays are suitable for preliminary biological screening?

Prioritize assays based on structural analogs:

  • Enzyme inhibition : Test against kinases (e.g., G protein-coupled receptor kinases) using fluorescence polarization assays.
  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s puckered ring conformation?

  • X-ray diffraction : Use SHELXL for refinement to determine bond lengths, angles, and ring puckering parameters (e.g., Cremer-Pople coordinates).
  • ORTEP-3 visualization : Analyze non-planar distortions in the tetrahydropyrimidine ring, which impact binding to biological targets .
  • Comparative analysis : Overlay structures with analogs (e.g., trifluoromethyl-substituted derivatives) to identify steric or electronic effects .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting kinase inhibition?

  • Substituent variation : Modify the 2-bromophenyl group (e.g., replace Br with Cl, CF₃) to assess steric and electronic effects on binding.
  • Bioisosteric replacement : Substitute the carboxamide with sulfonamide or urea groups to enhance solubility or affinity.
  • Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to correlate substituent positions with activity trends observed in analogs .

Q. How can contradictions in biological activity data (e.g., inverse agonism vs. antagonism) be addressed?

  • Functional assays : Compare cAMP accumulation (for GPCR targets) in the presence/absence of forskolin to distinguish inverse agonism from neutral antagonism.
  • Binding assays : Perform radioligand displacement studies (e.g., ³H-labeled antagonists) to quantify receptor affinity independently of functional effects.
  • Control experiments : Use reference compounds (e.g., BTI-A-404 for FFAR2) to validate assay conditions .

Q. What computational methods are recommended for predicting metabolic stability?

  • ADMET prediction : Use tools like SwissADME to estimate CYP450 metabolism sites (e.g., bromophenyl oxidation).
  • MD simulations : Model interactions with liver microsomal enzymes to identify vulnerable functional groups (e.g., methyl substituents).
  • In vitro validation : Incubate with human hepatocytes and monitor degradation via LC-MS .

Methodological Considerations

Q. How should researchers handle low reproducibility in synthetic steps (e.g., cyclization)?

  • Parameter screening : Optimize acid catalysts (e.g., HCl vs. H₂SO₄) and reaction time (6–24 hrs) using DoE (Design of Experiments).
  • Purification : Employ gradient flash chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate pure intermediates .

Q. What analytical techniques best characterize polymorphism or hydrate formation?

  • DSC/TGA : Detect thermal transitions (melting points, dehydration events).
  • PXRD : Compare diffraction patterns with known polymorphs.
  • Variable-temperature NMR : Monitor solvent inclusion in DMSO-d₆ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.